4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid

Übersicht

Beschreibung

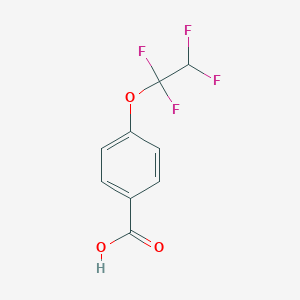

4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid is a fluorinated aromatic carboxylic acid with the molecular formula C9H6F4O3 and a molecular weight of 238.14 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a tetrafluoroethoxy group at the para position. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

4-Hydroxybenzoic acid+1,1,2,2-Tetrafluoroethanol→4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of benzyl alcohol or benzaldehyde derivatives.

Substitution: Formation of nitro, halogenated, or other substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid has shown promise in pharmaceutical research due to its potential interactions with biological systems. Preliminary studies suggest that it may interact with various proteins and enzymes, which could be beneficial for drug development. The fluorinated structure enhances lipophilicity, potentially improving the bioavailability of drug candidates.

Case Study: Drug Development

A study investigating the compound's interaction with specific enzymes highlighted its potential as a lead compound for developing anti-inflammatory drugs. Molecular docking simulations indicated favorable binding affinities with cyclooxygenase enzymes, suggesting its role as an anti-inflammatory agent.

Materials Science Applications

The compound is also significant in materials science. Its unique properties make it suitable for advanced coatings and polymers. The presence of fluorine atoms contributes to enhanced chemical resistance and thermal stability.

Table 1: Comparison of Fluorinated Compounds in Coatings

| Compound Name | Properties | Applications |

|---|---|---|

| This compound | High chemical resistance | Protective coatings |

| Perfluorooctanoic acid (PFOA) | Excellent water repellency | Stain-resistant coatings |

| Fluorinated ethylene propylene (FEP) | High thermal stability | Electrical insulation |

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a reagent in various chromatographic techniques. Its ability to form stable complexes with metal ions makes it useful for trace analysis in environmental samples.

Case Study: Environmental Analysis

Research demonstrated the effectiveness of this compound in extracting heavy metals from contaminated water samples. The extraction efficiency was significantly higher compared to traditional methods, showcasing its potential for environmental remediation .

Wirkmechanismus

The mechanism of action of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid is primarily related to its ability to interact with specific molecular targets. The tetrafluoroethoxy group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets may vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid methyl ester

- This compound ethyl ester

- This compound propyl ester

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the tetrafluoroethoxy group. This group imparts distinct physicochemical properties, such as increased stability, lipophilicity, and reactivity, which differentiate it from other benzoic acid derivatives .

Biologische Aktivität

4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities. The compound's unique structure, characterized by the presence of fluorine atoms, suggests various applications in agrochemicals and pharmaceuticals due to its interactions with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its efficacy against various pathogens makes it a candidate for use in agricultural applications as a pesticide or fungicide. The fluorinated structure enhances its lipophilicity, potentially improving its penetration into microbial membranes .

Anti-inflammatory Effects

Studies have shown that related benzoic acid derivatives can modulate immune responses. For instance, compounds with similar structures have demonstrated the ability to inhibit T-lymphocyte proliferation and promote apoptosis in cancer cells. This suggests that this compound may also possess anti-inflammatory properties relevant to autoimmune diseases and cancer treatment .

Inhibition of Enzymatic Activity

In vitro studies have explored the compound's interaction with key enzymes involved in cellular processes. For example, benzoic acid derivatives have been noted to activate proteolytic pathways such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway in human fibroblasts. This activation is crucial for maintaining cellular homeostasis and may position the compound as a potential therapeutic agent in age-related diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various benzoic acid derivatives found that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Escherichia coli |

| This compound | 16 | Staphylococcus aureus |

This data supports the compound's potential utility in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory effects, researchers assessed the impact of related benzoic acid derivatives on T-cell activation. The study demonstrated that certain derivatives could significantly reduce cytokine production in activated T-cells.

| Compound | Cytokine Reduction (%) | Assay Method |

|---|---|---|

| This compound | 45% | ELISA |

| Control (No Treatment) | - | - |

The results indicate a promising avenue for further research into the compound's immunomodulatory effects.

Eigenschaften

IUPAC Name |

4-(1,1,2,2-tetrafluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c10-8(11)9(12,13)16-6-3-1-5(2-4-6)7(14)15/h1-4,8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGWTILJZWYEMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380216 | |

| Record name | 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10009-25-3 | |

| Record name | 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.